Isohomohalichondrin B

Description

Contextualization within Marine Natural Product Chemistry

Isohomohalichondrin B (IHB) is a complex polyether macrolide that has been isolated from marine sponges. nih.gov It belongs to the halichondrin family of compounds, which are known for their intricate molecular structures and significant biological activities. nih.govnih.gov These natural products are of great interest to chemists and pharmacologists due to their unique chemical architectures, which often present considerable challenges for total synthesis. pharmaceutical-technology.comresearchgate.net The halichondrins, including IHB, are produced by marine sponges, such as those from the genus Lissodendoryx. nih.govwikipedia.org The structural complexity and potent bioactivity of these molecules place them at the forefront of marine natural product research, a field dedicated to the discovery and development of novel compounds from marine organisms. nih.govrsc.org

The biosynthesis of halichondrins is thought to involve dinoflagellate symbionts within the sponge, a hypothesis supported by the presence of other dinoflagellate-derived toxins like okadaic acid in the same sponge species. wikipedia.org The investigation into these compounds not only drives innovation in synthetic organic chemistry but also sheds light on the chemical ecology and symbiotic relationships within marine ecosystems.

Historical Perspective of Halichondrin Analogues in Biomedical Research

The journey of halichondrin analogues in biomedical research began with the isolation of Halichondrin B in 1986 from the marine sponge Halichondria okadai. pharmaceutical-technology.comwikipedia.org This discovery was pivotal, as Halichondrin B demonstrated powerful anticancer activity in preclinical mouse models. pharmaceutical-technology.com However, the extremely low natural abundance of these compounds severely limited their potential for clinical development. nih.govpharmaceutical-technology.com This supply issue spurred intense interest in the total synthesis of Halichondrin B, a monumental task first accomplished by Yoshito Kishi and his team at Harvard University in 1992. pharmaceutical-technology.comwikipedia.org

The successful synthesis of Halichondrin B was a landmark achievement that opened the door for the creation and evaluation of numerous analogues. nih.govpharmaceutical-technology.com Researchers at Eisai, in collaboration with Kishi's group, synthesized around 200 analogues by modifying the "right-half" of the Halichondrin B molecule, as the "left-half" intermediates were found to be inactive. pharmaceutical-technology.com This extensive research effort led to the development of Eribulin (B193375) (E7389), a simplified and pharmaceutically optimized analogue of Halichondrin B. wikipedia.orgnih.gov Eribulin was later approved by the U.S. Food and Drug Administration for the treatment of certain types of cancer, validating the long and arduous journey from a rare marine natural product to a clinically effective drug. nih.govwikipedia.org

Significance of this compound as a Research Target

This compound, a naturally occurring analogue of Halichondrin B, holds significant importance as a research target due to its potent biological activity. nih.govnih.gov It was first described in 1994, having been isolated from the New Zealand deep-water sponge Lissodendoryx sp. nih.gov Like its better-known relative, IHB exhibits notable antitumor properties. nih.govnih.gov

The primary mechanism of action for IHB and other halichondrins is the inhibition of microtubule dynamics, a critical process for cell division. nih.govnih.govelsevierpure.com Specifically, IHB prevents the assembly of microtubules by inhibiting the binding of GTP to tubulin. nih.gov This disruption of the microtubule network leads to cell cycle arrest, particularly in the G2/M phase, and can ultimately induce apoptosis (programmed cell death) in cancer cells. nih.gov

Research has shown that IHB can cause a delay in the S-phase of the cell cycle, a block in the G2/M phase, and the formation of tetraploid cells in various human cancer cell lines. nih.gov The ability of IHB to induce apoptosis in cancer cells, including those with mutated p53, highlights its potential as a potent antitumor agent. nih.gov The unique mode of action of halichondrins, distinct from other microtubule-targeting drugs like taxanes and vinca (B1221190) alkaloids, makes IHB and its analogues compelling subjects for ongoing cancer research. nih.govnih.gov

Interactive Data Table: Halichondrin Analogues and Their Origins

| Compound Name | Natural Source Organism | Year of First Isolation/Synthesis | Key Research Finding |

| Halichondrin B | Halichondria okadai | 1986 | Potent in vivo anticancer activity. pharmaceutical-technology.comwikipedia.org |

| This compound (IHB) | Lissodendoryx sp. | 1994 | Induces G2/M cell cycle arrest and apoptosis. nih.govnih.gov |

| Homohalichondrin B | Marine Sponge | 1991 (mentioned in study) | Inhibits tubulin polymerization. elsevierpure.comnih.gov |

| Norhalichondrin B | Marine Sponge | Not specified in results | Analogue of Halichondrin B. nih.gov |

| Eribulin (E7389) | Synthetic Analogue | Developed post-1992 | FDA-approved for cancer treatment. wikipedia.orgnih.gov |

| Neohomohalichondrin B | Synthetic | 2023 (Total Synthesis) | Total synthesis achieved via a convergent pathway. chemrxiv.org |

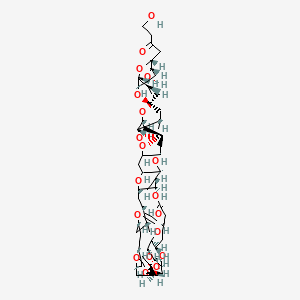

Structure

2D Structure

Properties

Molecular Formula |

C61H86O19 |

|---|---|

Molecular Weight |

1123.3 g/mol |

InChI |

InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29+,30+,32+,34+,35-,36+,37-,38+,39+,40-,41-,42-,43+,44+,45+,46-,47-,48+,50+,51+,52+,53-,54+,55+,56+,57-,58+,59+,60-,61+/m1/s1 |

InChI Key |

WVWWZNXKZNACRW-MRQXMKSQSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CC(=O)CCO)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |

Synonyms |

IHB cpd isohomohalichondrin B |

Origin of Product |

United States |

Natural Origin and Isolation Methodologies of Isohomohalichondrin B

Identification of Natural Sources (e.g., Lissodendoryx Sponge)

The primary identified natural source of Isohomohalichondrin B is a rare, deep-water sponge of the genus Lissodendoryx. researchgate.netkarger.com Specifically, it was isolated from a new species, Lissodendoryx sp., collected from the deep waters off the Kaikoura Peninsula on the East Coast of New Zealand's South Island. researchgate.netkarger.com This sponge is typically found at depths of approximately 80 to 100 meters. karger.com

While this compound is specifically associated with this Lissodendoryx species, it belongs to the larger family of halichondrins. Related compounds were first discovered in the Japanese marine sponge Halichondria okadai. mdpi.comvliz.be Subsequently, other sponges, including those of the genera Axinella and Phakelia, have been found to produce various halichondrin analogues. vliz.benih.gov The discovery of this compound in Lissodendoryx sp. was significant as it represented a new structural type within the halichondrin family and was found to be the major component in the extracts from this particular sponge. researchgate.netkarger.com The redirection of research efforts to Lissodendoryx sp. was partly due to the insufficient quantities of related compounds available from other sources, which hindered further development. oatext.comscispace.com

| Compound Family | Specific Compound Example | Noteworthy Marine Source(s) | Reference(s) |

|---|---|---|---|

| Halichondrins | This compound | Lissodendoryx sp. (New Zealand deep-water sponge) | researchgate.netkarger.com |

| Halichondrins | Halichondrin B | Halichondria okadai, Axinella sp., Phakellia carteri, Lissodendoryx sp. | mdpi.comvliz.benih.gov |

| Halichondrins | Homohalichondrin B | Axinella sp., Phakellia carteri, Lissodendoryx sp. | karger.com |

| Halichondrins | Halistatin 1 and 2 | Phakellia carteri | karger.comnih.gov |

Advanced Chromatographic and Purification Techniques for Complex Marine Metabolites

The isolation of a pure chemical entity like this compound from a crude biological extract is a multi-step process that requires a suite of sophisticated separation technologies. slideshare.netresearchgate.net Marine sponges, in particular, produce a vast and complex array of secondary metabolites, making the purification process exceptionally challenging. mdpi.com

The general workflow begins with the extraction of the compound from the sponge tissue. This is typically achieved using organic solvents. For the halichondrins, an initial extraction may be performed with a mixture of methanol (B129727) and water, followed by a partition with a solvent like dichloromethane (B109758) to separate compounds based on their polarity. google.com

Following initial extraction, a series of chromatographic techniques are employed for purification. alfa-chemistry.com Chromatography operates on the principle of separating components of a mixture as they are carried by a mobile phase through a stationary phase; different compounds travel at different rates depending on their chemical properties, such as polarity and size. cmfri.org.incmfri.org.in

A typical purification sequence for a complex marine metabolite like this compound involves:

Conventional Column Chromatography : Often used as an initial, large-scale purification step. The crude extract is passed through a column packed with a solid stationary phase, such as silica (B1680970) gel. cmfri.org.in

Preparative High-Performance Liquid Chromatography (HPLC) : This is a high-resolution technique used for the final stages of purification. A common choice for compounds like this compound is a reversed-phase C-18 column, which separates molecules based on their hydrophobicity. google.com Multiple HPLC steps may be necessary, using different solvent systems or columns to isolate the target compound from closely related impurities. google.com

Other techniques such as Thin-Layer Chromatography (TLC) are used to monitor the progress of the separation and identify fractions containing the desired compound. alfa-chemistry.comcmfri.org.in

| Step | Technique/Method | Purpose | Reference(s) |

|---|---|---|---|

| 1 | Solvent Extraction | Initial removal of metabolites from the wet sponge tissue using solvents like Methanol/Water and Dichloromethane. | google.com |

| 2 | Solvent Partitioning | Gross separation of compounds based on polarity. | google.com |

| 3 | Silica Gel Column Chromatography | Further separation of the extract into fractions of decreasing complexity. | google.comcmfri.org.in |

| 4 | Preparative Reversed-Phase HPLC (C-18) | High-resolution final purification of the target compound from minor impurities. | google.com |

Considerations for Isolation Yield and Stability in Research Contexts

A major impediment in the research and development of marine natural products is their extremely low natural abundance. researchgate.net The yield of this compound from its source sponge is a stark illustration of this challenge. In one documented isolation, processing 24.5 kilograms of wet Lissodendoryx sponge yielded only 65.8 milligrams of this compound. google.com This represents a yield of approximately 0.0000631%, underscoring the vast amount of biomass required to obtain even small quantities of the pure compound for research. google.com

The stability of the isolated compound and its precursors is another critical consideration. During the complex extraction and purification process, some related but less stable compounds can chemically transform into this compound. google.com For instance, certain precursors were observed to be unstable and converted into this compound within days when left in an NMR tube. google.com While the transformation of these precursors to this compound is relatively fast, the reverse reaction is much slower, indicating that this compound is a more stable molecule under these conditions. google.com However, this phenomenon raises the possibility that this compound could be, at least in part, an artifact of the isolation procedure itself rather than a purely natural product in the sponge. karger.com

| Compound | Sponge Processed (Wet Weight) | Amount Isolated | Calculated Yield (% of wet weight) | Reference(s) |

|---|---|---|---|---|

| Halichondrin B | 24.5 kg | 52.8 mg | 5.06 x 10-5 % | google.com |

| Homohalichondrin B | 24.5 kg | 53.5 mg | 5.22 x 10-5 % | google.com |

| This compound | 24.5 kg | 65.8 mg | 6.31 x 10-5 % | google.com |

Structural Elucidation and Stereochemical Assignment of Isohomohalichondrin B

Methodologies for Determining Gross Structure of Polyether Macrolides

The determination of the gross, or planar, structure of polyether macrolides relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org These methods work in concert to piece together the complex molecular framework.

Initially, high-resolution mass spectrometry (HRMS) is employed to ascertain the precise molecular mass, which allows for the deduction of the molecular formula. For Isohomohalichondrin B, this has been determined to be C₆₁H₈₆O₁₉. nih.gov Further fragmentation analysis using tandem mass spectrometry (MS/MS) can provide valuable clues about the constituent substructures by breaking the molecule into smaller, more easily identifiable pieces. acs.orgsi.edu

Following mass spectrometry, a comprehensive analysis using various NMR techniques is essential for assembling the carbon skeleton. One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectra, provides a census of the hydrogen and carbon environments within the molecule, revealing the presence of different functional groups. acs.orgslideshare.net However, for a molecule of this complexity, 2D NMR techniques are indispensable for establishing connectivity. longdom.org Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds, which helps in tracing out spin systems. longdom.org Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the individual spin systems and piecing together the entire molecular structure. nih.gov

| Technique | Purpose in Gross Structure Elucidation |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight, allowing for the calculation of the molecular formula. acs.org |

| Tandem Mass Spectrometry (MS/MS) | Fragments the molecule to provide data on its substructures and connectivity. acs.org |

| ¹H and ¹³C NMR | Identifies the different types of proton and carbon environments and functional groups present. acs.org |

| Correlation Spectroscopy (COSY) | Establishes proton-proton (¹H-¹H) connectivities through bonds, outlining spin systems. longdom.org |

| Heteronuclear Multiple Bond Correlation (HMBC) | Shows long-range (2-3 bond) correlations between protons and carbons, used to link fragments. nih.gov |

Advanced Spectroscopic Techniques for Stereochemical Assignments

Once the planar structure is established, the next significant challenge is assigning the relative and absolute stereochemistry at the molecule's numerous stereogenic centers. This requires advanced spectroscopic methods that can probe the three-dimensional space of the molecule.

The relative configuration of stereocenters is often investigated using through-space correlations in NMR, primarily via the Nuclear Overhauser Effect (NOE). Two-dimensional NOE spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments detect protons that are close to each other in space, regardless of their bonding connectivity. The presence and intensity of NOE cross-peaks provide critical distance constraints that help define the relative orientation of substituents along the carbon chain and within ring systems. longdom.org For the halichondrin family, NOE studies have been fundamental in assigning the relative stereochemistry of complex ring systems. chemrxiv.org

Determining the absolute configuration—the definitive right- or left-handedness of the chiral molecule—is a more complex task. researchgate.net Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-empirical methods for this purpose. acs.org These techniques measure the differential absorption of left and right circularly polarized light. The experimental ECD or VCD spectrum is then compared to spectra predicted for possible stereoisomers using quantum mechanical calculations. A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. frontiersin.orgacs.org

Another advanced NMR-based method involves the measurement of Residual Dipolar Couplings (RDCs). By dissolving the molecule in a weakly aligning medium, such as a liquid crystal phase, anisotropic NMR parameters like RDCs can be measured. leibniz-fmp.de These RDCs provide information on the orientation of internuclear vectors relative to the magnetic field, offering long-range structural and stereochemical information that is unobtainable with standard NOE experiments. leibniz-fmp.de

| Technique | Purpose in Stereochemical Assignment |

| Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) | Determines relative stereochemistry by identifying protons that are close in space. longdom.org |

| Electronic Circular Dichroism (ECD) | Helps determine absolute stereochemistry by comparing experimental spectra to quantum-chemically predicted spectra of possible enantiomers. acs.org |

| Vibrational Circular Dichroism (VCD) | A complementary chiroptical technique to ECD for assigning absolute stereochemistry, particularly useful for flexible molecules. frontiersin.orgacs.org |

| Residual Dipolar Couplings (RDCs) | Provides long-range structural information to define both relative and absolute configuration, especially in complex systems. leibniz-fmp.de |

Challenges and Strategies in Complex Natural Product Structural Confirmation

The structural confirmation of highly complex natural products like this compound is fraught with challenges that can lead to structural misassignments. frontiersin.orgresearchgate.net These difficulties stem from several key factors.

Challenges:

Structural Complexity: Polyether macrolides often possess numerous stereogenic centers and a high degree of conformational flexibility. consensus.appnih.gov This flexibility means the molecule can exist as a mixture of different shapes (conformers) in solution, which can average out and complicate the interpretation of NMR data. frontiersin.org

Limited Sample Availability: Natural products are often isolated from their source organisms in very small quantities, sometimes in the milligram or sub-milligram range. frontiersin.org This scarcity limits the number and type of experiments that can be performed.

Spectral Overlap: The large number of similar functional groups in polyether macrolides leads to severe signal overlap in NMR spectra, making unambiguous assignment of individual signals difficult. nih.gov

Strategies: To overcome these obstacles, a multi-faceted strategy is employed, often culminating in total synthesis for unambiguous proof.

Combined Spectroscopic and Computational Approach: The modern standard involves integrating all available spectroscopic data (NMR, MS, ECD) with quantum chemical simulations. frontiersin.org By calculating the expected NMR chemical shifts or ECD spectra for a proposed structure, chemists can check for consistency with experimental data, providing a powerful method for validation or revision. frontiersin.orgacs.org

Chemical Degradation and Derivatization: Historically, complex molecules were broken down into smaller, known compounds to determine their structure. A modern variant of this is derivatization, such as the Mosher's ester analysis, which can help assign the absolute configuration of specific alcohol groups, though it must be used with caution as it can sometimes yield incorrect results. acs.org

Fragment Synthesis and Comparison: A highly effective strategy involves the chemical synthesis of specific fragments or a series of potential stereoisomers of a portion of the molecule. researchgate.net The spectroscopic data (e.g., NMR, HPLC retention time) of these synthetic models are then compared directly with the data from the natural product or its degradation products. This approach has been successfully used to elucidate the stereochemistry of other members of the halichondrin family, such as neohomohalichondrin B and neonorhalichondrin B. chemrxiv.orgchemrxiv.org

Total Synthesis: The ultimate and unequivocal confirmation of a proposed structure is its total synthesis in the laboratory. researchgate.net If the synthetic molecule is identical in every respect—including all spectroscopic data and optical rotation—to the natural product, the structural assignment is considered proven.

Biosynthetic Pathways and Precursor Studies of Isohomohalichondrin B

Proposed Biosynthetic Hypotheses for Halichondrin-Type Polyethers

The prevailing hypothesis for the biosynthesis of halichondrin-type polyethers, including isohomohalichondrin B, centers on a polyketide pathway. wikipedia.orgmdpi.com This model is supported by the compound's structure, which features a long carbon backbone adorned with multiple oxygen heterocycles and specific methylation patterns characteristic of polyketide synthase (PKS) activity. wikipedia.orgyuntsg.com

The proposed biosynthetic sequence is thought to involve the following key stages:

Assembly of a Linear Polyene Precursor: The process begins with the assembly-line construction of a long, linear polyene intermediate. This is accomplished by massive, modular enzymes known as polyketide synthases (PKSs). yuntsg.combiorxiv.org These enzyme complexes iteratively add two-carbon units, likely derived from acetyl-CoA and malonyl-CoA, to build the extensive carbon backbone. beilstein-journals.org

Stereospecific Epoxidation: Following the creation of the polyene chain, a series of regio- and stereospecific epoxidation reactions occur along the backbone. These reactions are catalyzed by specific enzymes, likely epoxidases, which introduce oxygen atoms at precise locations. mdpi.com

Polyether Cascade Cyclization: The crucial step in forming the distinctive ladder-like polyether framework is a hypothesized cascade of intramolecular cyclizations. yuntsg.combiorxiv.org Triggered by the opening of the epoxide rings, a series of nucleophilic attacks by hydroxyl groups along the chain results in the formation of the multiple fused ether rings that characterize the halichondrin core. mdpi.com

This hypothesis draws parallels with the biosynthesis of other complex marine polyether toxins, such as the brevetoxins, where similar polyketide origins and cyclization cascades are proposed. mdpi.comnih.gov The structural similarities between halichondrins and dinoflagellate-derived metabolites like okadaic acid, which was isolated from the same sponge species, further bolster the theory of a dinoflagellate symbiont being the true producer. wikipedia.orgfrontiersin.org

Enzymatic Mechanisms and Gene Cluster Characterization in Biosynthesis

The biosynthesis of this compound is predicted to be orchestrated by a massive and complex enzymatic system encoded by a biosynthetic gene cluster (BGC). While the specific BGC for halichondrins has not yet been fully sequenced and characterized, significant insights can be drawn from homologous systems and genomic analyses of potential producing organisms.

Enzymatic Mechanisms: The construction of the polyether skeleton requires a suite of specialized enzymes. Based on the proposed biosynthetic hypothesis, these include:

Polyketide Synthases (PKSs): These are large, modular enzymes responsible for building the carbon backbone. Recent discoveries in the biosynthesis of other large marine polyethers, like prymnesins, have revealed "PKZILLAs"—giant PKS genes encoding massive proteins with over 100 enzyme domains. yuntsg.comnih.govresearchgate.net It is highly probable that a similarly colossal PKS system is responsible for halichondrin biosynthesis.

Epoxidases: These enzymes, likely cytochrome P450 monooxygenases or similar proteins, are responsible for the regio- and stereospecific installation of epoxide rings onto the linear polyketide chain. mdpi.com

Epoxide Hydrolases/Cyclases: A key class of enzymes that catalyze the nucleophilic attack of a hydroxyl group to open an epoxide, leading to the formation of a cyclic ether. This process is repeated in a cascade to form the ladder-like polyether core. mdpi.com

The table below summarizes the predicted enzymes and their roles in the biosynthesis of halichondrin-type compounds.

| Enzyme Class | Predicted Function in this compound Biosynthesis | Evidence/Analogy |

| Type I Polyketide Synthase (PKS) | Assembles the long carbon backbone from simple acyl-CoA precursors. | Structural analysis of the halichondrin backbone; analogy with other complex polyketides like prymnesins and brevetoxins. wikipedia.orgmdpi.comnih.gov |

| Epoxidase | Catalyzes the stereospecific formation of multiple epoxide rings on the linear polyketide intermediate. | Hypothesized as a necessary step prior to ether ring formation in all ladder-frame polyether biosyntheses. mdpi.com |

| Epoxide Hydrolase / Ether Cyclase | Mediates the cascade of ring-opening and cyclization reactions to form the fused tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings. | Confirmed role in bacterial polyether antibiotic biosynthesis; hypothesized to be the key mechanism for polyether formation in marine toxins. mdpi.com |

Gene Cluster Characterization: The true producing organism of halichondrins remains elusive, which has prevented the isolation and sequencing of the corresponding BGC. frontiersin.org However, several points are widely accepted:

Symbiont Origin: The BGC is almost certainly located in the genome of a microbial symbiont, likely a dinoflagellate, rather than the sponge host itself. wikipedia.orgresearchgate.net

Massive Size: Based on the size and complexity of the final molecule, the BGC is predicted to be extremely large, potentially over 150-200 kilobase pairs (kbp), similar to other large polyketide BGCs. jst.go.jp

Genomic Challenge: The genomes of dinoflagellates are notoriously large and complex, making the identification and sequencing of specific BGCs a significant technical hurdle. mdpi.combiorxiv.org

Future research will depend on advances in metagenomic sequencing of sponge holobionts and sophisticated bioinformatic techniques to identify and piece together the giant gene cluster responsible for this compound production. jst.go.jp

Isotopic Labeling Studies in Biosynthesis Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic origins of atoms within a complex molecule, thereby elucidating its biosynthetic pathway. beilstein-journals.org In these experiments, a precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ¹⁸O) is "fed" to the producing organism. researchgate.net The location of the heavy isotopes in the final natural product is then determined, typically by mass spectrometry or NMR spectroscopy, revealing how the precursor was incorporated and rearranged. researchgate.net

Despite the utility of this method, there are no published studies to date that specifically report the use of isotopic labeling to investigate the biosynthesis of this compound or any member of the halichondrin family.

The primary obstacle to performing such studies is the inability to culture the true producing organism. frontiersin.org Isotopic labeling experiments require a controlled system where the labeled precursor can be efficiently supplied to the organism responsible for biosynthesis. Since the symbiotic microorganism that produces halichondrins has not been isolated, conducting targeted feeding experiments is not yet feasible. wikipedia.orgnih.gov

Should the producing symbiont be successfully cultured in the future, isotopic labeling would be a critical next step. For example, feeding experiments with ¹³C-labeled acetate (B1210297) (CH₃¹³COONa) would be expected to show incorporation of the label throughout the polyketide backbone, confirming its origin. The specific labeling pattern observed would provide definitive evidence for the PKS-based pathway and could help delineate the starter and extender units used by the enzymatic machinery.

The table below outlines a hypothetical isotopic labeling experiment and the expected outcomes, based on the prevailing biosynthetic hypothesis.

| Labeled Precursor | Analytical Method | Hypothesized Result for this compound | Information Gained |

| [1- ¹³C]-Acetate | ¹³C NMR Spectroscopy | Incorporation of ¹³C label at alternating carbons along the polyketide backbone. | Confirms the polyketide pathway and identifies the carbons originating from the carboxyl group of acetate. |

| [2- ¹³C]-Acetate | ¹³C NMR Spectroscopy | Incorporation of ¹³C label at the other set of alternating carbons along the backbone. | Confirms the polyketide pathway and identifies the carbons originating from the methyl group of acetate. |

| [¹³CH₃]-L-Methionine | Mass Spectrometry / ¹³C NMR | Incorporation of ¹³C label at the methyl groups attached to the backbone. | Confirms S-adenosyl methionine (SAM) as the donor for methylation steps. |

The successful application of these well-established techniques awaits the fundamental breakthrough of identifying and culturing the microorganism that holds the genetic blueprint for this compound. beilstein-journals.orgnoaa.gov

Total Synthesis and Synthetic Methodologies for Isohomohalichondrin B and Analogues

Strategic Approaches to Isohomohalichondrin B Total Synthesis

Consequently, synthetic approaches to the halichondrin family universally employ a convergent strategy. chemrxiv.orgwikipedia.orgnih.gov This approach involves the independent synthesis of several complex fragments of the molecule, which are then coupled together in the later stages. wikipedia.org This method offers several advantages:

Flexibility: The modular nature of a convergent synthesis allows for the preparation of analogues by modifying the synthesis of just one fragment, without needing to repeat the entire sequence. nih.gov

In the context of this compound and its analogues, a highly convergent approach is indispensable. For example, the total synthesis of norhalichondrin B developed by K. C. Nicolaou and colleagues involved the preparation of two large, almost equally complex fragments which were coupled late in the synthesis. nih.govchemistryviews.org This strategy significantly reduced the number of steps in the longest linear sequence to just 25, a marked improvement over previous routes. chemistryviews.org

The success of a convergent synthesis hinges on the strategic selection of key fragments. The disconnections are typically made at bonds that can be formed reliably and stereoselectively, such as carbon-carbon bonds formed via olefination or coupling reactions.

In the total synthesis of neohomohalichondrin B, a close analogue of this compound, the Kishi group designed a highly convergent pathway centered on the coupling of two major fragments. chemrxiv.orgchemrxiv.org The molecule was disconnected to reveal a "left-half" C38–C55 thioester fragment and a "right-half" C1–C37 macrolactone iodide. chemrxiv.org This strategic division allows for the independent and efficient construction of these two highly functionalized sectors of the molecule before their crucial union.

Similarly, the synthesis of norhalichondrin B by the Phillips group involved a late-stage Horner-Wadsworth-Emmons coupling to connect the C40–C53 domain with a phosphonate (B1237965) representing the C1–C39 portion of the molecule. nih.gov This strategy exemplifies the power of fragment-based design in tackling large, complex natural products.

| Synthesis Target | Key Fragments | Coupling Reaction | Reference |

| Neohomohalichondrin B | C38–C55 thioester & C1–C37 macrolactone iodide | Ni(I)/Ni(II)-mediated ketone coupling | chemrxiv.org |

| Norhalichondrin B | C40–C53 domain & C1–C39 phosphonate | Horner-Wadsworth-Emmons olefination | nih.gov |

| Norhalichondrin B | Two large fragments of similar complexity | Not specified in abstract | nih.govchemistryviews.org |

| Halichondrin A | C1–C19 building block & a right-half fragment | Ni/Cr-mediated coupling | nih.gov |

Key Synthetic Transformations and Methodological Innovations

The construction of the complex fragments of this compound relies on a toolbox of powerful and stereoselective chemical reactions. The pursuit of these syntheses has often driven the development of new methodologies or showcased novel applications of existing ones.

A defining structural feature of the halichondrins is their extensive polyether framework, including multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings with precisely controlled stereochemistry. nih.gov Several methods have been employed for their construction:

Iodoetherification: This classic method has been used in the synthesis of halichondrin B fragments, such as the construction of the D-ring tetrahydrofuran moiety. nii.ac.jp

Tandem Rearrangements: In the synthesis of neohomohalichondrin B, a key transformation was a tandem base-induced hydrolysis and rearrangement of an epoxy γ-lactone to directly access a C47–C50 tetrahydrofuran intermediate. chemrxiv.org

The "Reverse Approach": A novel strategy developed by Nicolaou's group for cyclic ether synthesis involves forming the C–O bond first (e.g., via a Nicholas etherification), followed by a C–C bond-forming cyclization to close the ring. chemistryviews.orgresearchgate.netnih.gov This is the reverse of classical approaches and has proven powerful in the syntheses of halichondrin B and norhalichondrin B. researchgate.net

Achmatowicz Oxidation: This reaction has been used to convert furan-containing precursors into pyranones, which are versatile intermediates for the synthesis of tetrahydropyran rings, as demonstrated in the total synthesis of norhalichondrin B. nih.govnih.gov

A concise and highly stereoselective synthesis of the C20-C26 building block, common to halichondrins, relied on a regiospecific Ru-catalyzed intramolecular hydrosilylation and a highly stereoselective SN2' substitution to establish the required stereocenters. nih.gov

Closing the large macrolactone ring of this compound is a significant synthetic hurdle, often complicated by conformational flexibility and competing intermolecular reactions. The choice of macrocyclization reaction is critical for success. Notable strategies employed in the synthesis of halichondrins and related large macrolides include:

Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium- and nickel-mediated coupling of a vinyl iodide and an aldehyde is a cornerstone of halichondrin synthesis, used for both fragment coupling and macrocyclization. nih.govresearchgate.net Its tolerance of a wide range of functional groups makes it ideal for use in late-stage, complex settings. researchgate.net

Shiina Macrolactonization: This powerful esterification method has been effectively used to form the macrolactone ring in the total synthesis of halichondrin A. nih.gov

Yamaguchi Macrolactonization: This is another widely used esterification protocol for the formation of large-ring lactones and was employed in the synthesis of norhalichondrin B. organic-chemistry.org

Prins Macrocyclization: An intramolecular Prins reaction was ingeniously used to forge the macrocycle in a chromium-free synthesis of the halichondrin analogue eribulin (B193375). figshare.com

The precise installation of the numerous stereocenters in this compound requires a variety of stereoselective oxidation and reduction reactions. These transformations are often used to convert existing stereocenters into new functionalities or to set the stereochemistry of newly formed centers.

| Transformation Type | Reagent/Reaction | Application in Halichondrin Synthesis | Reference |

| Oxidation | Dess-Martin Periodinane | Oxidation of primary and secondary alcohols to aldehydes and ketones. Used multiple times in the synthesis of norhalichondrin B fragments. | nih.gov |

| Oxidation | Jones Oxidation | Used in a tandem sequence to form an acid from an alcohol, which then participates in a conjugate addition. | nih.gov |

| Oxidation | Achmatowicz Oxidation | Conversion of a furan (B31954) to a pyranone, installing key functionality for further elaboration. | nih.govnih.gov |

| Reduction | Noyori Asymmetric Hydrogenation | Asymmetric reduction of a ketone to establish a chiral alcohol. | organic-chemistry.org |

| Reduction | NaBH4 Reduction | Stereoselective reduction of a pyranone ketone. | nih.gov |

| Reduction | Ionic Hydrogenation (Et3SiH, TFA) | Used in conjunction with Achmatowicz oxidation to produce a saturated pyran ring with high diastereoselectivity. | nih.gov |

These carefully selected reactions, applied within a convergent, fragment-based strategy, have enabled the successful synthesis of this compound's complex analogues, showcasing the power of modern organic synthesis. chemrxiv.orgnih.gov

Development of Synthetic Analogues and Derivatives

The significant therapeutic potential of this compound, like other members of the halichondrin family, has been historically constrained by its extremely limited availability from natural sources. The isolation of mere microgram quantities from large collections of deep-water sponges renders reliance on natural supply unfeasible for extensive preclinical and clinical development. This supply issue, coupled with the inherent complexity of the natural product's structure, provided a strong impetus for the development of synthetic analogues and derivatives. The primary goals of these medicinal chemistry efforts have been to identify structurally simpler molecules that retain the potent biological activity of the parent compound, are more amenable to large-scale synthesis, and possess optimized pharmacological properties.

A landmark achievement in this area was the development of analogues for the closely related compound, halichondrin B. Through extensive structure-activity relationship (SAR) studies, researchers discovered that the remarkable anticancer activity was primarily associated with the macrocyclic lactone "right-half" of the molecule. This crucial insight allowed synthetic chemists to focus on this core pharmacophore, leading to the design of simplified analogues that omitted the complex "left-half" side chain while preserving the essential structural motifs for biological function. This systematic approach led to the synthesis of eribulin (E7389), a structurally simplified synthetic analogue of halichondrin B. Eribulin retains the potent tubulin-targeting mechanism and subnanomolar anticancer activity of the natural product but is significantly less complex, making it a viable therapeutic agent.

Following this successful strategy, synthetic analogues of this compound have also been developed and have advanced into clinical trials. lgcstandards.com While detailed structures of these specific analogues are not widely public, the developmental pathway follows the same rationale: simplification of the molecular architecture while retaining the key structural features necessary for potent cytotoxicity. These modifications can involve altering peripheral substituents, modifying the polyether domain, or replacing complex functionalities with more synthetically accessible groups. The objective is to create derivatives with improved potency, selectivity, and drug-like properties, such as enhanced metabolic stability or better solubility.

The table below summarizes key compounds in the halichondrin family and their significance in the development of synthetic analogues.

| Compound Name | Class | Significance |

| This compound | Natural Product | Potent anticancer agent; limited natural supply spurred synthetic efforts. |

| Halichondrin B | Natural Product | Closely related natural product; its SAR studies guided analogue development. |

| Eribulin (E7389) | Synthetic Analogue | Structurally simplified analogue of Halichondrin B; successful clinical drug. |

| Norhalichondrin B | Natural Product | A member of the halichondrin family targeted in synthetic efficiency studies. |

This table is based on available research data and is for informational purposes.

Efficiency and Scalability Considerations in Research Synthesis

Several innovative synthetic methods have been developed to facilitate this convergent approach and address scalability challenges:

Advanced Coupling Reactions: The development of novel coupling reactions has been crucial. For instance, a zirconium/nickel-mediated one-pot ketone synthesis was developed for the late-stage coupling of the two major halves of the molecule, proving to be both efficient and scalable. nih.gov The Nozaki-Hiyama-Kishi (NHK) reaction has also been instrumental for key carbon-carbon bond formations, including the challenging macrocyclization step. researchgate.net

Strategic Bond Formation: A "reverse approach" to constructing the cyclic ether motifs has been reported. researchgate.netpnas.orgresearchgate.net This strategy involves forming the C-O bonds of the ether rings prior to key C-C bond formations, which offers advantages in controlling stereochemistry and simplifying precursors.

Process Chemistry and Optimization: Transitioning from a research-scale synthesis to a manufacturing process requires meticulous optimization. This includes developing concise routes to key intermediates, often without the need for chromatographic purification. nih.gov Furthermore, for certain hazardous or low-temperature reactions, the use of continuous flow chemistry has been explored to improve safety, control, and throughput on a larger scale. nih.gov

These combined efforts—adopting convergent strategies, inventing new reactions, and applying principles of process chemistry—have made it possible to synthesize complex molecules like the halichondrins and their analogues on a scale sufficient for clinical use, a feat once considered nearly impossible. lgcstandards.comresearchgate.net

Structure Activity Relationship Sar Studies of Isohomohalichondrin B and Its Analogues

Rational Design and Synthesis of Isohomohalichondrin B Analogues for SAR Probing

The rational design and synthesis of analogues of complex natural products like this compound are driven by the need to create structurally simpler molecules that retain or even improve upon the biological activity of the parent compound. The total synthesis of these molecules is a formidable challenge, and simplification is often a key strategy to enable the production of a wider range of analogues for biological testing.

Drawing parallels from the development of Halichondrin B analogues, the synthetic efforts for IHB analogues would likely focus on retaining the core pharmacophore while allowing for modifications in various regions of the molecule. For Halichondrin B, it was discovered that structurally simplified macrocyclic ketone analogues could be prepared through total synthesis and were found to maintain potent in vitro cell growth inhibitory activity. researchgate.netnih.gov This suggests that the complex polyether framework of IHB could also be amenable to simplification without loss of potency.

The synthesis of these analogues is a multi-step process that involves the careful construction of key fragments and their subsequent assembly. For instance, in the synthesis of Halichondrin B analogues, different fragments of the molecule were synthesized separately and then coupled to create the final complex structure. This modular approach allows for the introduction of diverse chemical modifications at specific positions, facilitating a systematic exploration of the SAR.

A hypothetical series of IHB analogues could be designed to explore the importance of different functional groups and stereocenters. For example, modifications could be introduced at the C.30-C.38 region, which has been shown to be a critical area for modification in Halichondrin B analogues. researchgate.netnih.gov The synthesis of such analogues would provide crucial data on which parts of the IHB molecule are essential for its interaction with its biological target, tubulin.

Elucidation of Pharmacophoric Elements Critical for Biological Activity

The identification of the pharmacophore—the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity—is a cornerstone of SAR studies. For this compound, which targets tubulin, the pharmacophoric elements are those features that enable it to bind to the tubulin protein and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. researchgate.net

Based on studies of Halichondrin B and other tubulin inhibitors, the critical pharmacophoric elements of IHB are likely to include:

A large, conformationally-restrained macrocyclic ring: This feature is common to many potent natural product tubulin inhibitors and is believed to correctly position the other key functional groups for optimal interaction with the binding site on tubulin.

A polyether region: The intricate network of ether linkages and hydroxyl groups likely forms a specific hydrogen-bonding network with amino acid residues in the tubulin binding pocket.

Specific stereochemical configurations: The precise three-dimensional arrangement of the numerous chiral centers is crucial for activity, as even minor changes in stereochemistry can lead to a significant loss of potency.

Pharmacophore models for tubulin inhibitors often highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features for effective binding. nih.govresearchgate.netnih.gov While a specific pharmacophore model for IHB is not available in the public domain, it is reasonable to assume that its interaction with tubulin is governed by a similar set of principles.

Impact of Specific Structural Modifications on Potency and Selectivity

The synthesis and biological evaluation of a series of analogues allow for a detailed understanding of how specific structural changes affect potency (the concentration required to produce a given effect) and selectivity (the ability to interact with the intended target over other molecules).

Drawing from the extensive work on Halichondrin B analogues, we can infer the likely impact of various modifications on the activity of IHB:

| Modification Type | Hypothetical Impact on IHB Activity | Rationale based on Halichondrin B SAR |

| Simplification of the polyether macrocycle | Potentially retained or even enhanced potency. | Structurally simplified macrocyclic ketone analogues of Halichondrin B showed potent activity. researchgate.netnih.gov |

| Modification of the C.30-C.38 region | Significant changes in potency and selectivity. | This region was a key focus for modification in Halichondrin B, leading to the development of Eribulin (B193375). researchgate.netnih.gov |

| Alteration of stereocenters | Likely a dramatic decrease in potency. | The precise stereochemistry of natural product tubulin inhibitors is generally critical for their activity. |

| Introduction of different functional groups on the side chain | Modulation of potency and pharmacokinetic properties. | Modifications to the side chain can influence binding affinity and the drug-like properties of the molecule. |

These hypothetical impacts would need to be confirmed through the actual synthesis and testing of IHB analogues. Such studies would be invaluable for the development of new anticancer agents with improved therapeutic profiles.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry provides powerful tools to complement experimental SAR studies. Molecular docking and quantitative structure-activity relationship (QSAR) modeling can offer valuable insights into the molecular interactions governing biological activity and help in the rational design of new analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, such as a protein (the receptor). In the case of this compound, docking simulations would be used to predict how it and its analogues bind to tubulin.

These simulations can help to:

Identify the specific amino acid residues in the tubulin binding pocket that interact with IHB.

Visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Explain the observed SAR data at a molecular level. For example, if a particular analogue shows reduced activity, docking could reveal that a specific modification prevents a crucial interaction with the protein.

Guide the design of new analogues with improved binding affinity.

A comprehensive analysis of binding sites in tubulin has revealed 27 distinct sites, providing a detailed map for potential drug targeting. nih.gov Docking IHB and its analogues into these sites could help to pinpoint its specific binding location and mechanism of action.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which analogues to synthesize and test.

To build a QSAR model for IHB analogues, the following steps would be taken:

Data Collection: A dataset of IHB analogues with their corresponding biological activities (e.g., IC50 values for cytotoxicity) would be required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques.

Molecular and Cellular Mechanisms of Action of Isohomohalichondrin B

Molecular Target Identification and Characterization

The primary molecular target of Isohomohalichondrin B is tubulin, the protein subunit of microtubules. nih.govnih.govresearchgate.net By targeting tubulin, IHB disrupts the dynamic nature of microtubules, which is essential for various cellular processes, most notably cell division.

This compound exerts its effects by binding directly to tubulin. nih.govresearchgate.net This binding interferes with the normal process of microtubule polymerization. Microtubules are highly dynamic structures that undergo constant cycles of assembly (polymerization) and disassembly (depolymerization), a property known as dynamic instability. youtube.comyoutube.com This dynamic nature is crucial for their function, particularly in the formation of the mitotic spindle during cell division. youtube.comnih.gov IHB's interaction with tubulin disrupts this delicate equilibrium, leading to a failure of proper microtubule assembly. nih.govnih.govresearchgate.net

The interaction of related compounds, such as halichondrin B and homohalichondrin B, with tubulin has been studied in detail. These studies show that these molecules have unique conformational effects on the tubulin molecule. nih.gov For instance, halichondrin B was found to enhance the exposure of hydrophobic areas on tubulin, a characteristic that differs from other anti-mitotic agents. nih.gov Both halichondrin B and homohalichondrin B inhibit the formation of an intra-chain cross-link in β-tubulin. nih.gov

The assembly of tubulin into microtubules is a process that is dependent on the binding and hydrolysis of guanosine (B1672433) triphosphate (GTP). youtube.comnih.gov GTP-bound tubulin dimers are incorporated into the growing end of a microtubule. Subsequently, the GTP is hydrolyzed to guanosine diphosphate (B83284) (GDP), which leads to a conformational change that can destabilize the microtubule. youtube.com

This compound has been shown to inhibit the binding of GTP to tubulin. nih.govnih.govresearchgate.net By preventing this crucial step, IHB effectively blocks the polymerization of tubulin into functional microtubules. nih.govnih.govresearchgate.net This inhibition of microtubule assembly is a key mechanism behind the potent anti-proliferative activity of IHB.

The mechanism of action of this compound can be compared to other well-known antimitotic agents, such as the Vinca (B1221190) alkaloids (e.g., vincristine (B1662923) and vinblastine). Both IHB and Vinca alkaloids target tubulin and inhibit microtubule assembly. nih.govresearchgate.netnih.govnih.gov This shared mechanism classifies them as microtubule-destabilizing agents.

However, there are distinctions in their specific interactions with tubulin. The binding sites for different classes of anti-tubulin agents on the tubulin molecule are often distinct. nih.gov For example, the Vinca alkaloids bind to sites on tubulin that are different from those of other agents like taxanes and colchicine. nih.govoncohemakey.com While detailed binding site comparisons for IHB are less characterized in publicly available literature, studies on the related compound halichondrin B show that it is a non-competitive inhibitor of vinblastine (B1199706) binding to tubulin, suggesting different binding sites or modes of interaction. nih.gov In contrast, maytansine (B1676224) is a competitive inhibitor of vinblastine binding. nih.gov

The pattern of cellular effects induced by IHB shows a significant correlation with that of Vinca alkaloids like vincristine and vinblastine, as well as maytansine. researchgate.net

| Feature | This compound | Vinca Alkaloids (Vincristine, Vinblastine) |

| Primary Target | Tubulin nih.govresearchgate.net | Tubulin nih.govnih.gov |

| Effect on Microtubules | Inhibits assembly nih.govnih.govresearchgate.net | Inhibits assembly nih.govnih.gov |

| Mechanism | Inhibits GTP binding to tubulin nih.govnih.govresearchgate.net | Bind to tubulin to prevent polymerization nih.gov |

| Binding to Tubulin | Non-competitive inhibitor of vinblastine binding (inferred from halichondrin B) nih.gov | Bind to specific sites on tubulin nih.govscilit.com |

Cellular Pathway Perturbations by this compound

The disruption of microtubule dynamics by this compound has profound consequences on cellular pathways, particularly those governing cell cycle progression and chromosomal segregation.

Exposure of human cancer cell lines to this compound leads to significant perturbations in the cell cycle. nih.govnih.gov Flow cytometric analysis has demonstrated that even a one-hour exposure to IHB can cause a delayed progression through the S-phase of the cell cycle. nih.govnih.gov

The most dramatic effect observed is a potent block in the G2/M phase of the cell cycle. nih.govnih.govresearchgate.net The G2/M checkpoint is a critical control point that ensures a cell is ready for mitosis. By disrupting the microtubule network, IHB prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation. This triggers the spindle assembly checkpoint, leading to an arrest in mitosis. nih.gov Morphological analysis and the high expression levels of cyclin A/cdc2 and cyclin B1/cdc2 confirm that the majority of these arrested cells are in prophase. nih.govnih.govresearchgate.net

A notable consequence of the mitotic block induced by this compound is the emergence of a tetraploid cell population. nih.govnih.govresearchgate.net Tetraploidy, the state of having four sets of chromosomes, can arise when a cell fails to complete mitosis and cytokinesis after DNA replication. In the case of IHB treatment, cells arrested in mitosis may eventually exit the mitotic state without dividing, a process known as mitotic slippage. This results in a single cell with double the normal DNA content.

Studies have shown that after 24 hours of IHB exposure, a significant population of tetraploid cells appears in various human cancer cell lines, including LoVo, LoVo/DX, MOLT-4, and K562. nih.govnih.gov By 48 hours, virtually all the cells in these cultures become tetraploid. nih.govnih.govresearchgate.net This induction of tetraploidy is a hallmark of compounds that disrupt mitotic spindle function.

| Cell Line | Effect of this compound Exposure (1 hour) |

| LoVo | Delayed S-phase progression, G2/M block, appearance of tetraploid cells nih.govnih.gov |

| LoVo/DX | Delayed S-phase progression, G2/M block, appearance of tetraploid cells nih.govnih.gov |

| MOLT-4 | Delayed S-phase progression, G2/M block, appearance of tetraploid cells nih.govnih.gov |

| K562 | Delayed S-phase progression, G2/M block, appearance of tetraploid cells nih.govnih.gov |

Apoptosis Induction Mechanisms (e.g., DNA fragmentation, p53 status)

This compound (IHB) is a potent inducer of apoptosis, a form of programmed cell death, in various human cancer cell lines. The mechanism of apoptosis induction by IHB is closely linked to its primary action as a microtubule-destabilizing agent. Following the disruption of the mitotic spindle, cells are arrested in the G2/M phase of the cell cycle, which subsequently triggers the apoptotic cascade. nih.gov

A significant aspect of IHB-induced apoptosis is its independence from the tumor suppressor protein p53 status. nih.gov Studies have demonstrated that IHB effectively induces apoptotic death in leukemic cell lines regardless of whether they express wild-type p53 (MOLT-4 cells) or mutated p53 (K562 cells). nih.gov This suggests that the apoptotic pathway triggered by IHB can bypass the p53-dependent checkpoint, which is a critical feature for a potential anti-cancer agent, as many tumors harbor p53 mutations. nih.govnih.gov

While DNA fragmentation is a hallmark of apoptosis, the process induced by IHB may not always involve classic internucleosomal DNA fragmentation. nih.gov Morphological features characteristic of apoptosis, such as chromatin condensation and nuclear shrinkage, are observed in cells treated with IHB. However, the reliance on DNA laddering as the sole indicator of apoptosis might be insufficient, as key apoptotic morphologies can manifest in its absence. nih.gov The apoptotic response to IHB is initiated when cells are blocked in the mitotic prophase, a direct consequence of the compound's effect on microtubule dynamics. nih.gov

| Cell Line | p53 Status | IHB-Induced Effect | Citation |

| MOLT-4 | Wild-type | Mitotic Block, Apoptosis | nih.gov |

| K562 | Mutated | Mitotic Block, Apoptosis | nih.gov |

| LoVo | Wild-type | G2/M Block, Tetraploidy | nih.gov |

| LoVo/DX | Wild-type | G2/M Block, Tetraploidy | nih.gov |

Other Cellular Responses (e.g., Autophagy modulation, if applicable)

Current scientific literature primarily focuses on the effects of this compound on the cell cycle and apoptosis via microtubule disruption. nih.gov Autophagy is a cellular degradation process that can be a survival or death mechanism depending on the context. nih.govnih.gov While some anti-cancer drugs that affect the cytoskeleton are known to modulate autophagy, specific studies detailing the direct effect of this compound on autophagic pathways are not extensively documented in the reviewed literature. Therefore, a definitive statement on IHB's role in autophagy modulation cannot be made without further targeted research.

Methodologies for Mechanistic Elucidation in Cellular Models

Flow Cytometric Analysis for Cell Cycle and Apoptosis

Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of this compound. nih.govnih.gov This technique allows for the rapid, quantitative analysis of multiple characteristics of individual cells within a population. nih.govyoutube.com

For cell cycle analysis, cells treated with IHB are fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI). nih.govabcam.com The fluorescence intensity of the dye is directly proportional to the DNA content of each cell. youtube.comthermofisher.com Flow cytometric analysis of the stained cells generates a histogram that reveals the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). youtube.com In studies with IHB, this method has been crucial in demonstrating the compound's ability to cause a significant accumulation of cells in the G2/M phase, indicating a mitotic block. nih.gov

For apoptosis analysis, flow cytometry can be used to detect several key features of programmed cell death. nih.govyoutube.com A common method involves the dual staining of cells with Annexin V and a viability dye like PI. kumc.eduyoutube.comyoutube.com Annexin V is a protein that has a high affinity for phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. youtube.com PI is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, a characteristic of late-stage apoptotic or necrotic cells. youtube.com By analyzing the fluorescence signals from both Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive). youtube.com This methodology has been applied to confirm that the G2/M arrest induced by IHB is followed by the onset of apoptosis in susceptible cancer cell lines. nih.gov

Biochemical Assays for Protein-Ligand Interactions

Understanding the direct molecular target of a compound is fundamental to characterizing its mechanism of action. Biochemical assays are essential for studying the protein-ligand interactions between this compound and its target, tubulin. nih.govnih.gov Research has shown that IHB's anti-tumoral activity stems from its ability to inhibit the binding of GTP (Guanosine triphosphate) to tubulin, which is a critical step for microtubule polymerization. nih.gov

Various biochemical assays can be employed to investigate such interactions. nih.govrsc.orgmdpi.com For example, competitive binding assays can be used to determine the affinity of IHB for tubulin and its ability to interfere with GTP binding. In such an assay, tubulin is incubated with a radiolabeled or fluorescently tagged form of GTP in the presence of varying concentrations of IHB. A decrease in the signal from the labeled GTP bound to tubulin would indicate that IHB is competing for the same or an allosterically linked binding site.

Other powerful techniques for characterizing protein-ligand interactions include Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). nih.gov ITC directly measures the heat changes that occur when a ligand binds to its protein target, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry, and enthalpy and entropy changes. nih.gov SPR, on the other hand, measures the change in refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip, allowing for real-time analysis of binding kinetics (association and dissociation rates). nih.gov These methods provide quantitative data on the binding event, confirming the direct interaction between IHB and tubulin. cancer.gov

Immunofluorescence Microscopy for Microtubule Network Integrity

Immunofluorescence microscopy is a powerful visualization technique used to examine the effects of compounds on subcellular structures, such as the microtubule network. nih.govnih.gov This method is particularly crucial for confirming the mechanism of action of microtubule-disrupting agents like this compound. nih.gov

The procedure involves treating cells with IHB, followed by fixation to preserve their cellular architecture. The cells are then permeabilized to allow antibodies to access intracellular components. A primary antibody that specifically binds to tubulin (the protein subunit of microtubules) is introduced. Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore) and recognizes the primary antibody, is added. nih.gov

When viewed under a fluorescence microscope, the fluorophore-tagged antibodies reveal the location and organization of the microtubule network. In untreated control cells, a well-organized, filamentous network of microtubules extending throughout the cytoplasm is typically observed. In cells treated with IHB, immunofluorescence microscopy reveals a dramatic disruption of this network. Instead of long filaments, one would observe diffuse tubulin staining or the formation of abnormal, non-functional mitotic spindles, confirming that IHB prevents proper microtubule assembly. nih.gov This direct visual evidence is critical for corroborating the biochemical data and understanding the morphological consequences of IHB's interaction with tubulin at the cellular level. nih.gov

Preclinical Biological Activity Investigations of Isohomohalichondrin B

In Vitro Efficacy in Cell-Based Assays

Cytotoxicity Profiles Across Diverse Cancer Cell Lines

Isohomohalichondrin B has demonstrated potent cytotoxic activity across a variety of human cancer cell lines in laboratory settings. Its efficacy is notable even at very low concentrations, often in the nanomolar and picomolar ranges. researchgate.netcanterbury.ac.nz Studies have shown that exposure to IHB causes significant cell cycle perturbations. researchgate.net Flow cytometric analysis of treated cells revealed that IHB induces a delay in the S-phase progression followed by a substantial block in the G2/M phase of the cell cycle. researchgate.net This mitotic block is a direct consequence of its microtubule-destabilizing activity.

The compound's cytotoxic effects have been documented in several types of cancer cell lines, including colon carcinoma, leukemia, and prostate cancer. researchgate.netcanterbury.ac.nz For instance, in human leukemic cell lines (MOLT-4 and K562), IHB was found to be highly potent. researchgate.net Similarly, strong antiproliferative activity was observed against a panel of human prostate cancer cell lines (DU 145, PC-3, and LNCaP-FGC). canterbury.ac.nz The potent activity of IHB at concentrations between 0.05 and 0.1 pmol/ml underscores its potential as an antineoplastic agent. canterbury.ac.nz

Detailed investigations into its effect on the cell cycle in human colon carcinoma (LoVo) and leukemic (MOLT-4 and K562) cells showed that a 1-hour exposure was sufficient to cause a dramatic block in the G2/M phase and lead to the appearance of a tetraploid cell population. researchgate.net In the leukemic cell lines, this prolonged mitotic arrest ultimately led to apoptotic cell death. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Measurement | Value | Reference |

|---|---|---|---|---|

| LoVo | Colon Carcinoma | GI₅₀ | ~2 nM | researchgate.net |

| MOLT-4 | Leukemia | GI₅₀ | ~1 nM | researchgate.net |

| K562 | Leukemia | GI₅₀ | ~1 nM | researchgate.net |

| Prostate Cancer Lines | Prostate Cancer | Effective Concentration | 0.05 - 0.1 pmol/ml | canterbury.ac.nz |

Efficacy in Drug-Resistant Cell Models

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Preclinical studies have evaluated the efficacy of this compound in cancer cell models that exhibit resistance to conventional anticancer drugs.

Research has specifically shown that IHB retains potent activity against the doxorubicin-resistant human colon carcinoma cell line, LoVo/DX. researchgate.net While the concentration required to inhibit growth was higher than for the non-resistant parental line (LoVo), IHB was still effective in the nanomolar range. The 50% growth inhibition (GI₅₀) for the LoVo/DX cell line was approximately 10 nM, compared to ~2 nM for the sensitive LoVo line. researchgate.net Like its effect on sensitive cells, IHB induced a G2/M phase block and the formation of a tetraploid cell population in the LoVo/DX cells. researchgate.net This indicates that IHB's mechanism of action may circumvent certain common resistance pathways, such as those that confer resistance to anthracyclines like doxorubicin.

Synergy Studies with Other Biological Agents

The evaluation of combination therapies, where multiple agents are used to achieve a synergistic or enhanced antitumor effect, is a cornerstone of modern oncology research. While the synthetic analog of the related compound halichondrin B, eribulin (B193375), has been studied in combination with other agents such as carboplatin (B1684641) and bevacizumab, the publicly available scientific literature does not provide specific details on synergy studies conducted with this compound itself. nih.gov Therefore, its potential for synergistic activity when combined with other biological or chemotherapeutic agents remains an area for future investigation.

In Vivo Efficacy in Preclinical Animal Models

Efficacy in Murine Xenograft Models

In vivo studies using animal models are critical for validating the therapeutic potential of an anticancer compound. A xenograft model, where human tumor cells are implanted into immunocompromised mice, is a widely used preclinical tool. nih.gov

Research findings indicate that this compound demonstrates significant antitumor activity in vivo. canterbury.ac.nz Specifically, IHB has shown notable efficacy in a murine model of human breast cancer (MX-1) and a murine melanoma model (B-16). canterbury.ac.nz While these studies confirm the compound's promising in vivo anticancer activity, detailed reports containing specific data on tumor growth inhibition rates or survival curves from these xenograft studies are not extensively detailed in the reviewed literature.

Evaluation of Antitumor Activity in Orthotopic Models

Orthotopic tumor models involve implanting cancer cells into the corresponding organ of origin in an animal (e.g., human lung cancer cells into the lung of a mouse). criver.com These models are considered to provide a more clinically relevant tumor microenvironment compared to subcutaneous xenografts, allowing for a more accurate assessment of tumor growth, metastasis, and response to therapy. criver.com

Despite the value of this approach in preclinical research, a review of the available scientific literature did not identify any studies detailing the evaluation of this compound's antitumor activity specifically within an orthotopic animal model.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling in Animal Systems

The preclinical assessment of this compound (IHB), a complex polyether macrolide isolated from the marine sponge Lissodendoryx sp., has established its potential as a potent antineoplastic agent. researchgate.netoatext.com Currently under preclinical development by the Spanish pharmaceutical company PharmaMar, investigations have primarily focused on its mechanism of action and in vitro efficacy. researchgate.netvliz.be However, detailed in vivo pharmacokinetic and pharmacodynamic data from animal models are not extensively available in the public domain.

While specific pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as pharmacodynamic outcomes like specific tumor growth inhibition in xenograft models, remain largely within proprietary research, the available literature points towards a compound with significant biological activity. Reports from the National Cancer Institute (NCI) have indicated that IHB demonstrates in vivo anti-tumor activity in murine models, although quantitative details from these studies are unpublished.

The primary mechanism of action of this compound is the disruption of microtubule dynamics. Biochemical assays have confirmed that IHB inhibits tubulin polymerization by binding to tubulin and preventing the binding of GTP. researchgate.net This interference with microtubule function leads to cell cycle arrest at the G2/M phase, a mitotic block, and the subsequent induction of apoptosis in various human cancer cell lines. researchgate.net

In vitro studies have consistently shown that this compound is a highly cytotoxic agent, with activity against a range of cancer cell lines at nanomolar concentrations. researchgate.net The pattern of cellular sensitivity to IHB has been correlated with that of other tubulin-targeting agents, such as the vinca (B1221190) alkaloids.

Due to the absence of publicly available data, a detailed quantitative analysis of the pharmacokinetic and pharmacodynamic profile of this compound in animal systems cannot be provided at this time. The information summarized below reflects the qualitative findings and the general status of its preclinical evaluation.

Table 1: Summary of Preclinical In Vitro and In Vivo Findings for this compound

| Parameter | Finding | Source |

|---|---|---|

| Mechanism of Action | Inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. | researchgate.net |

| In Vitro Potency | Highly cytotoxic in the nanomolar range against various human cancer cell lines. | researchgate.net |

| In Vivo Efficacy | Anti-tumor activity observed in murine models (specific data unpublished). |

| Development Status | In preclinical development by PharmaMar. | researchgate.netvliz.be |

It is important to note that the progression of related marine-derived compounds, such as Halichondrin B, has faced challenges, including issues related to supply, which can also impact the development timeline of this compound. Further disclosure of data from PharmaMar or its research partners would be necessary for a comprehensive understanding of the compound's behavior in animal systems.

Future Research Directions and Unaddressed Gaps in Isohomohalichondrin B Research

Innovations in Synthetic Accessibility for Research and Development

A significant hurdle in the comprehensive study and development of Isohomohalichondrin B has been its limited availability from natural sources. nih.gov The intricate structure of IHB makes its total synthesis a formidable challenge for organic chemists. nih.govresearchgate.net Overcoming this supply issue is paramount for advancing preclinical and clinical research. karger.com

Future research must prioritize the development of more efficient and scalable synthetic routes. Innovations in synthetic methodology, such as the development of novel convergent strategies and the application of new catalytic methods, are essential. chemrxiv.orgnih.gov A "reverse approach" to constructing key structural motifs and modified intramolecular cyclization reactions are examples of strategies that could improve synthetic efficiency. researchgate.net By streamlining the synthesis, researchers can produce sufficient quantities of IHB for in-depth biological evaluation and the generation of diverse analogue libraries. Furthermore, exploring green chemistry principles in the synthetic process would be beneficial for creating more sustainable and cost-effective production methods. nih.gov

Comprehensive Elucidation of Secondary and Off-Target Mechanisms

The primary mechanism of action of this compound is the inhibition of microtubule dynamics by binding to tubulin, which leads to cell cycle arrest and apoptosis. researchgate.netkarger.comnih.gov Specifically, IHB has been shown to inhibit GTP binding to tubulin, thereby preventing microtubule assembly. researchgate.netnih.govnih.gov This mode of action is distinct from other tubulin-targeting agents like taxanes and vinca (B1221190) alkaloids. nih.govaacrjournals.org

Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity

The development of analogues of natural products is a proven strategy for improving therapeutic properties. The synthesis of structurally simplified analogues of the related halichondrin B has already yielded promising results, with some retaining potent cell growth inhibitory activity. researchgate.net This success provides a strong rationale for a focused effort on designing and synthesizing next-generation IHB analogues.